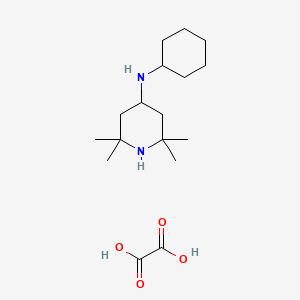![molecular formula C17H24N2O4 B3965176 3-[2-hydroxy-3-(4-isopropylphenoxy)propyl]-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B3965176.png)
3-[2-hydroxy-3-(4-isopropylphenoxy)propyl]-5,5-dimethyl-2,4-imidazolidinedione
Vue d'ensemble
Description
3-[2-hydroxy-3-(4-isopropylphenoxy)propyl]-5,5-dimethyl-2,4-imidazolidinedione, also known as A-286982, is a small molecule that has been the subject of scientific research due to its potential therapeutic applications. This compound belongs to the class of imidazolidinedione derivatives and has been found to possess interesting pharmacological properties.
Mécanisme D'action
3-[2-hydroxy-3-(4-isopropylphenoxy)propyl]-5,5-dimethyl-2,4-imidazolidinedione acts as a selective antagonist of the NOP receptor. This receptor is part of the opioid receptor family and is involved in the modulation of pain, stress, and addiction. This compound has been found to block the effects of nociceptin/orphanin FQ, a neuropeptide that binds to the NOP receptor and is involved in the regulation of pain and stress.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. It has been shown to reduce pain and stress in animal models, suggesting that it may have potential as a therapeutic agent for the treatment of pain and stress-related disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 3-[2-hydroxy-3-(4-isopropylphenoxy)propyl]-5,5-dimethyl-2,4-imidazolidinedione is its selectivity for the NOP receptor. This makes it a useful tool for studying the role of this receptor in pain, stress, and addiction. However, one limitation of this compound is its low solubility in water, which can make it difficult to use in certain experimental settings.
Orientations Futures
There are several future directions for research on 3-[2-hydroxy-3-(4-isopropylphenoxy)propyl]-5,5-dimethyl-2,4-imidazolidinedione. One possible direction is to investigate its potential as a therapeutic agent for the treatment of pain and stress-related disorders. Another direction is to study its effects on addiction and withdrawal, as the NOP receptor has been implicated in these processes. Additionally, further research is needed to optimize the synthesis and formulation of this compound for use in experimental settings.
Applications De Recherche Scientifique
3-[2-hydroxy-3-(4-isopropylphenoxy)propyl]-5,5-dimethyl-2,4-imidazolidinedione has been the subject of scientific research due to its potential therapeutic applications. It has been found to possess interesting pharmacological properties, including its ability to act as a selective antagonist of the nociceptin/orphanin FQ receptor (NOP).
Propriétés
IUPAC Name |
3-[2-hydroxy-3-(4-propan-2-ylphenoxy)propyl]-5,5-dimethylimidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4/c1-11(2)12-5-7-14(8-6-12)23-10-13(20)9-19-15(21)17(3,4)18-16(19)22/h5-8,11,13,20H,9-10H2,1-4H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJJPCWMDLOHPQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(CN2C(=O)C(NC2=O)(C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(4-chlorophenoxy)acetyl]-2-[(4-methylbenzyl)thio]-1H-benzimidazole](/img/structure/B3965094.png)
![3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(4-methylphenyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3965098.png)

![allyl [(2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetate](/img/structure/B3965108.png)

![2-{[5-acetyl-4-(2-chlorophenyl)-3-cyano-6-methyl-1,4-dihydro-2-pyridinyl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B3965113.png)
![N-{4-[(difluoromethyl)thio]phenyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B3965125.png)
![N-[(2,6-dimethyl-4-morpholinyl)carbonothioyl]-2-methylbenzamide](/img/structure/B3965128.png)

![4-(6-amino-3-tert-butyl-5-cyano-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2-ethoxyphenyl 2,6-difluorobenzoate](/img/structure/B3965145.png)
![2-[3-({[2-(dimethylamino)-1-phenylethyl]amino}methyl)-2-methyl-1H-indol-1-yl]acetamide](/img/structure/B3965150.png)
![1-[3-(dimethylamino)propyl]-3-hydroxy-5-(5-methyl-2-furyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3965156.png)
![N-[1-(1-ethylpropyl)-3-methyl-1H-pyrazol-5-yl]-3-(1H-pyrazol-1-yl)butanamide](/img/structure/B3965182.png)
